4-propyl-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]-1,2,3-thiadiazole-5-carboxamide

medicinal chemistry SAR structure-activity relationship

This tri-heterocyclic compound is a strategic tool for P2X3 and P2X2/3 receptor antagonist SAR exploration. Its defining 2-(1H-pyrrol-1-yl) substitution on the quinoline scaffold differentiates it from simpler thiadiazole-quinoline carboxamides, altering π-electron distribution and target-binding selectivity. This unique architecture provides additional interaction sites for optimizing receptor affinity. Procure this high-purity research chemical to leverage its inherent metabolic resilience for in vitro microsomal stability assays and fragment-based screening.

Molecular Formula C19H17N5OS
Molecular Weight 363.44
CAS No. 1226448-94-7
Cat. No. B2906319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-propyl-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]-1,2,3-thiadiazole-5-carboxamide
CAS1226448-94-7
Molecular FormulaC19H17N5OS
Molecular Weight363.44
Structural Identifiers
SMILESCCCC1=C(SN=N1)C(=O)NC2=CC=CC3=C2N=C(C=C3)N4C=CC=C4
InChIInChI=1S/C19H17N5OS/c1-2-6-15-18(26-23-22-15)19(25)20-14-8-5-7-13-9-10-16(21-17(13)14)24-11-3-4-12-24/h3-5,7-12H,2,6H2,1H3,(H,20,25)
InChIKeyPZJASPNNDZHKSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-propyl-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]-1,2,3-thiadiazole-5-carboxamide (CAS 1226448-94-7) – Procurement-Relevant Compound Baseline


4-propyl-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]-1,2,3-thiadiazole-5-carboxamide (CAS 1226448-94-7) is a tri-heterocyclic research compound that integrates a 1,2,3-thiadiazole-5-carboxamide core with a quinolin-8-amine and a pyrrol-1-yl substituent at the quinoline 2-position. The compound belongs to the broad class of thiadiazole-substituted arylamides, which have been claimed in patent literature as P2X3 and P2X2/3 receptor antagonists [1]. With a molecular formula of C₁₉H₁₇N₅OS and a molecular weight of 363.44 g/mol, the compound displays a high degree of structural complexity that differentiates it from simpler quinoline-thiadiazole hybrids [2].

Why Generic Substitution of 4-propyl-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]-1,2,3-thiadiazole-5-carboxamide Is Not Advisable


In-class thiadiazole–quinoline carboxamides such as N-(quinolin-8-yl)-1,2,3-thiadiazole-4-carboxamide, 4-propyl-N-(quinolin-5-yl)-1,2,3-thiadiazole-5-carboxamide, or N-(2-methoxyquinolin-8-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide lack the 2-(1H-pyrrol-1-yl) moiety that is present in the target compound. This pyrrole ring introduces an additional π-electron system and alters the electronic distribution of the quinoline scaffold, which can drastically shift target-binding affinity, selectivity, and physicochemical properties such as logP and hydrogen-bond acceptor count. Therefore, substituting the target compound with a seemingly close analog can lead to significant changes in assay outcomes or lead-optimization trajectories [1].

Product-Specific Quantitative Evidence Guide for 4-propyl-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]-1,2,3-thiadiazole-5-carboxamide


Structural Complexity and Fragment Count Differentiation vs. Simpler Quinoline-Thiadiazole Analogs

The target compound contains three distinct heterocyclic systems (quinoline, pyrrole, 1,2,3-thiadiazole) plus a carboxamide linker, resulting in a higher number of hydrogen-bond acceptors (6) and rotatable bonds (4) compared to simpler analogs such as N-(quinolin-8-yl)-1,2,3-thiadiazole-4-carboxamide (4 HBA, 2 rotatable bonds) or 4-propyl-N-(quinolin-5-yl)-1,2,3-thiadiazole-5-carboxamide (5 HBA, 3 rotatable bonds) [1]. This increased complexity offers additional vectors for target engagement and selectivity modulation.

medicinal chemistry SAR structure-activity relationship

Predicted Lipophilicity Increase Driven by 4-Propyl Substitution vs. 4-Methyl Analog

The 4-propyl substituent on the 1,2,3-thiadiazole ring increases the calculated logP (ClogP) by approximately 0.6–0.7 log units compared to the 4-methyl analog (e.g., 4-methyl-N-(2-(quinolin-8-yloxy)ethyl)-1,2,3-thiadiazole-5-carboxamide), based on fragment-based prediction using the XlogP algorithm [1]. This moderate lipophilicity enhancement may improve passive membrane permeability while retaining acceptable aqueous solubility.

ADME lipophilicity drug-likeness

1,2,3-Thiadiazole Core Confers Metabolic Stability Advantage Over 1,3,4-Thiadiazole Isomers

The 1,2,3-thiadiazole isomer is reported to exhibit greater resistance to oxidative metabolism and ring-opening degradation compared to the more common 1,3,4-thiadiazole isomer [1]. Studies on related 1,2,3-thiadiazole derivatives indicate higher microsomal stability and longer half-lives in rodent liver microsomes [2]. The target compound, incorporating a 4-propyl-1,2,3-thiadiazole-5-carboxamide core, benefits from this inherent thermodynamic stability, reducing the likelihood of metabolic deactivation.

metabolic stability heterocyclic chemistry drug metabolism

Best Research and Industrial Application Scenarios for 4-propyl-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]-1,2,3-thiadiazole-5-carboxamide


Structure-Activity Relationship (SAR) Studies on P2X3/P2X2/3 Receptor Antagonists

Given the patent-based indication that thiadiazole-substituted arylamides act as P2X3/P2X2/3 antagonists, the target compound serves as a strategic tool for SAR exploration to optimize receptor affinity and selectivity [1]. Its unique pyrrole-quinoline hybridization offers additional interaction sites not present in simpler analogs, potentially improving subtype selectivity.

Lead Optimization Programs Requiring Enhanced Metabolic Stability

The 1,2,3-thiadiazole core provides inherent metabolic resilience, making this compound a suitable starting point for lead optimization programs where microsomal stability is a key parameter. Procurement for in vitro microsomal stability assays is warranted [2].

Fragment-Based Drug Discovery Using a Privileged Heterocyclic Scaffold

The tri-heterocyclic architecture (quinoline–pyrrole–thiadiazole) represents a fragment-enriched pharmacophore that can be used for fragment-based screening or as a synthetic intermediate for library generation, leveraging the compound's multiple hydrogen-bond acceptor/donor sites [3].

Quote Request

Request a Quote for 4-propyl-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]-1,2,3-thiadiazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.